

Unveiling Cannabisin D: A Technical Guide to Its Spectroscopic Identification

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Compound of Interest

Compound Name: **Cannabisin D**

Cat. No.: **B3034207**

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This technical guide provides a comprehensive overview of the spectroscopic data and experimental protocols essential for the identification and characterization of **Cannabisin D**, a lignanamide found in Cannabis sativa. This document is intended for researchers, scientists, and drug development professionals working with natural products and phytochemistry.

Executive Summary

Cannabisin D, a notable lignanamide from hemp seed, has garnered interest for its potential biological activities, including antioxidant and anti-inflammatory properties. Accurate identification of this compound is paramount for further research and development. This guide presents a detailed summary of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for **Cannabisin D**, alongside the experimental procedures for its isolation and analysis.

Spectroscopic Data for Cannabisin D

The structural elucidation of **Cannabisin D** is achieved through a combination of one- and two-dimensional NMR spectroscopy and mass spectrometry. The following tables summarize the key quantitative data for the unambiguous identification of this compound.

Mass Spectrometry Data

High-resolution mass spectrometry provides the exact mass and molecular formula of **Cannabisin D**, while tandem mass spectrometry (MS/MS) reveals its characteristic fragmentation pattern.

Parameter	Value	Reference
Molecular Formula	$C_{36}H_{36}N_2O_8$	[1] [2]
Exact Mass $[M+H]^+$	625.2493 (calculated)	
Observed Mass $[M+H]^+$	625.2479	[2]
Key MS/MS Fragments	m/z 488, 460, 364, 323, 297, 283, 244, 201	[2]

Nuclear Magnetic Resonance (NMR) Data

The complete assignment of proton (1H) and carbon (^{13}C) NMR signals is crucial for the definitive structural confirmation of **Cannabisin D**. The data presented below is based on spectroscopic analysis in deuterated methanol (CD_3OD).

1H NMR Spectroscopic Data (CD_3OD)

Position	δ H (ppm)	Multiplicity	J (Hz)
Unit A			
2	6.89	d	1.8
5	6.78	d	8.1
6	6.69	dd	8.1, 1.8
7	4.88	d	6.6
8	3.51	m	
9	2.58	m	
9	2.45	m	
3-OCH ₃	3.84	s	
Unit B			
2'	7.04	d	1.9
5'	6.79	d	8.2
6'	6.91	dd	8.2, 1.9
7'	7.37	d	15.8
8'	6.38	d	15.8
3'-OCH ₃	3.87	s	
Tyramine Moiety 1			
2", 6"	7.02	d	8.5
3", 5"	6.69	d	8.5
7"	3.41	t	7.3
8"	2.72	t	7.3
Tyramine Moiety 2			
2", 6"	6.97	d	8.5

3'', 5''	6.67	d	8.5
7''	3.38	t	7.4
8''	2.69	t	7.4

¹³C NMR Spectroscopic Data (CD₃OD)

Position	δ C (ppm)	Position	δ C (ppm)
Unit A		Unit B	
1	134.1	1'	127.9
2	111.9	2'	111.4
3	149.2	3'	149.9
4	147.0	4'	149.1
5	116.5	5'	116.4
6	120.2	6'	123.0
7	87.2	7'	141.5
8	54.9	8'	119.5
9	175.0	9'	168.8
3-OCH ₃	56.5	3'-OCH ₃	56.6
Tyramine Moiety 1		Tyramine Moiety 2	
1''	131.5	1'''	131.6
2'', 6''	130.8	2'', 6'''	130.7
3'', 5''	116.3	3'', 5'''	116.2
4''	156.9	4'''	156.8
7''	42.4	7'''	42.3
8''	35.8	8'''	35.9

Experimental Protocols

The isolation and identification of **Cannabisin D** involves a multi-step process, beginning with extraction from hemp seeds, followed by chromatographic separation and spectroscopic analysis.

Isolation of Cannabisin D from Hemp Seed

A detailed protocol for the isolation of **Cannabisin D** is outlined below, based on established phytochemical methods.[\[1\]](#)

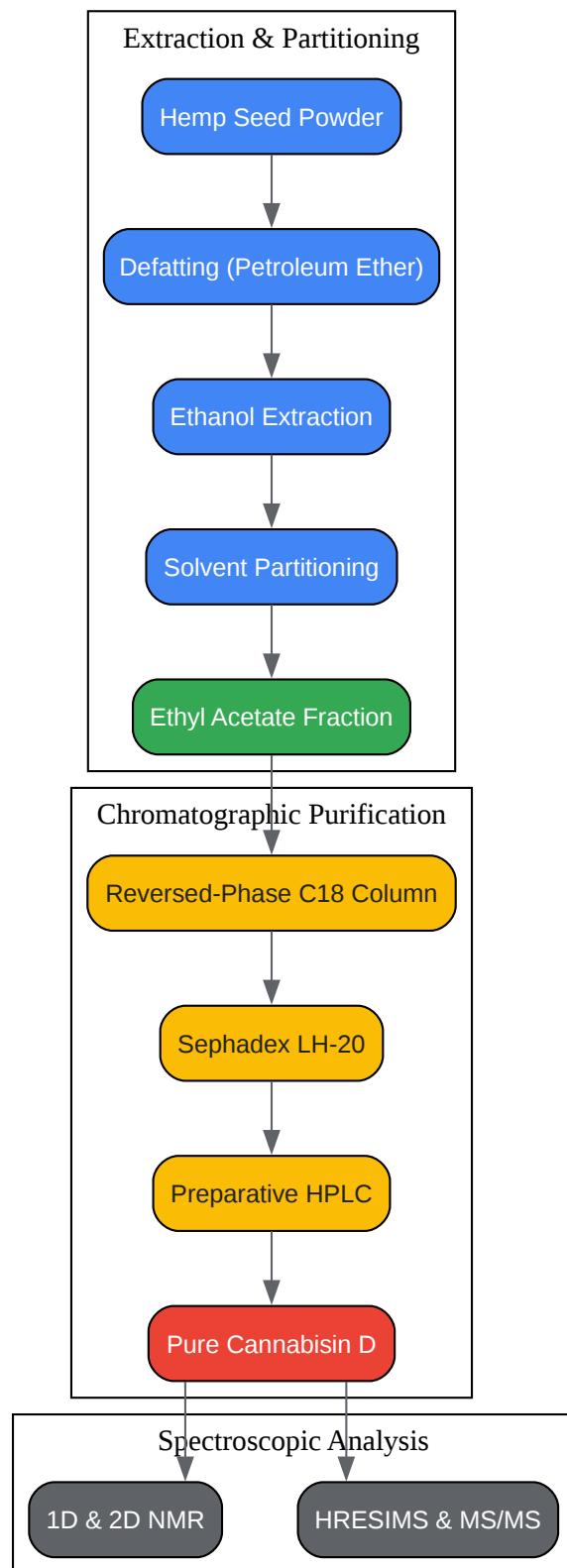
- Extraction:
 - Air-dried and powdered hemp seeds are defatted with petroleum ether.
 - The defatted material is then extracted exhaustively with 75% ethanol at room temperature.
 - The resulting ethanol extract is concentrated under reduced pressure.
- Solvent Partitioning:
 - The concentrated extract is suspended in water and partitioned successively with ethyl acetate and n-butanol.
 - The ethyl acetate fraction, which is enriched with lignanamides, is collected.
- Chromatographic Purification:
 - The ethyl acetate extract is subjected to column chromatography on a reversed-phase C18 column, eluting with a gradient of methanol in water.
 - Fractions are collected and monitored by thin-layer chromatography (TLC).
 - Fractions containing **Cannabisin D** are further purified by repeated column chromatography on Sephadex LH-20, followed by preparative high-performance liquid chromatography (HPLC) to yield the pure compound.[\[1\]](#)

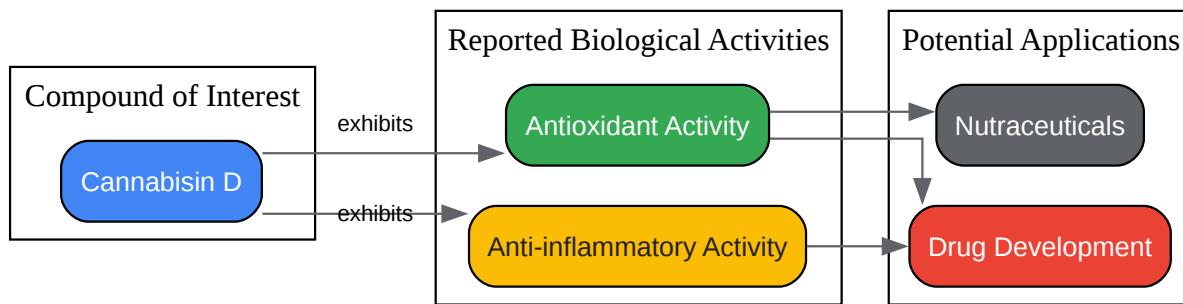
Spectroscopic Analysis

- Mass Spectrometry:
 - High-resolution electrospray ionization mass spectrometry (HRESIMS) is performed to determine the accurate mass and molecular formula.
 - Tandem mass spectrometry (MS/MS) experiments are conducted to obtain the fragmentation pattern for structural confirmation.
- NMR Spectroscopy:
 - ^1H and ^{13}C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 600 MHz).
 - The sample is dissolved in a deuterated solvent, typically methanol-d₄ (CD₃OD).
 - Two-dimensional NMR experiments, including COSY, HSQC, and HMBC, are performed to establish the connectivity of protons and carbons and for complete spectral assignment.
[1]

Visualizations

To aid in the understanding of the experimental workflow and the structural relationships, the following diagrams are provided.





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References

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